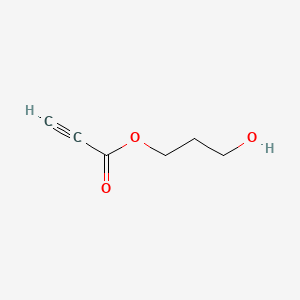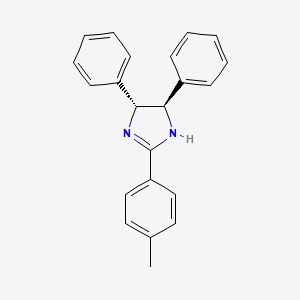![molecular formula C11H26N2O6 B14116785 2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H26N2O6 1,3-bis(tris(hydroxymethyl)methylamino)propane . It is a white to off-white crystalline powder that is soluble in water. This compound is primarily used in buffer solutions due to its wide buffering range, from pH 6 to 9.5, making it highly valuable in biochemistry and molecular biology .
Preparation Methods
1,3-bis(tris(hydroxymethyl)methylamino)propane: can be synthesized through a series of chemical reactions involving the appropriate starting materials. The synthetic route typically involves the reaction of 1,3-diaminopropane with formaldehyde and sodium cyanoborohydride under controlled conditions. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
In industrial production, the process is scaled up, and the reaction is carried out in large reactors with precise control over temperature, pressure, and pH. The product is then purified through crystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
1,3-bis(tris(hydroxymethyl)methylamino)propane: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or .
Reduction: It can be reduced using reducing agents like .
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include and .
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3-bis(tris(hydroxymethyl)methylamino)propane: has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.
Mechanism of Action
The mechanism by which 1,3-bis(tris(hydroxymethyl)methylamino)propane exerts its effects is primarily through its buffering capacity. It helps maintain a stable pH in solutions, which is crucial for many biochemical and molecular biology processes. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) to prevent significant changes in pH, thereby stabilizing the environment for various reactions .
Comparison with Similar Compounds
1,3-bis(tris(hydroxymethyl)methylamino)propane: is unique due to its wide buffering range and high solubility in water. Similar compounds include:
Tris(hydroxymethyl)aminomethane: Another widely used buffer with a different pH range.
Bis-tris methane: Similar in structure but with different buffering properties.
Tricine: Used in similar applications but with distinct chemical properties.
These compounds are used in various applications, but 1,3-bis(tris(hydroxymethyl)methylamino)propane stands out due to its versatility and effectiveness in maintaining stable pH levels in a wide range of conditions .
Properties
Molecular Formula |
C11H26N2O6 |
|---|---|
Molecular Weight |
282.33 g/mol |
IUPAC Name |
2-[3-[1,3-dihydroxypropan-2-yl(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol |
InChI |
InChI=1S/C11H26N2O6/c14-4-10(5-15)12(8-18)2-1-3-13(9-19)11(6-16)7-17/h10-11,14-19H,1-9H2 |
InChI Key |
SQQNFYSQWFSTJT-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CO)C(CO)CO)CN(CO)C(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



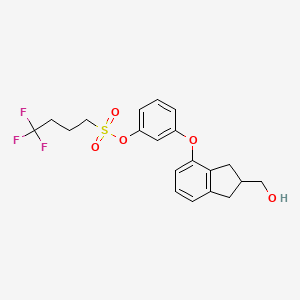
![1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14116738.png)
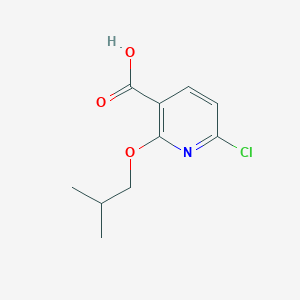
![Tert-butyl 3-[(2-aminopyridin-4-yl)oxy]azetidine-1-carboxylate](/img/structure/B14116747.png)
![[6-[6-[[(4R,7R,9R,11E,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B14116753.png)
![[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] benzoate](/img/structure/B14116755.png)
![3-[(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14116756.png)
![(Z)-3-(3,4-dimethoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B14116758.png)
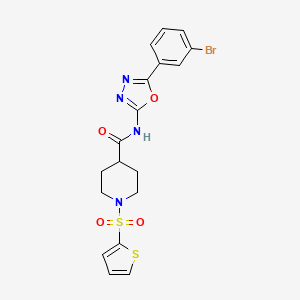
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B14116763.png)
![(12-Hydroxy-3,22-dimethoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-11-yl) benzoate](/img/structure/B14116765.png)
